molecular formula C18H20FNO2 B2407596 N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide CAS No. 950269-56-4

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide

Cat. No.: B2407596
CAS No.: 950269-56-4
M. Wt: 301.361
InChI Key: IIIIFQQGAGVOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide is a synthetic organic compound that features a cyclopentyl group, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of the furan ring, introduction of the fluorophenyl group, and the attachment of the cyclopentyl group. Common synthetic routes may involve:

    Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the furan ring and the fluorophenyl group.

    Amidation reactions: The final step often involves the formation of the amide bond between the cyclopentyl group and the propanamide backbone. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).

Major Products:

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide: Lacks the fluorine atom on the phenyl ring.

    N-cyclopentyl-3-(5-(4-chlorophenyl)furan-2-yl)propanamide: Contains a chlorine atom instead of fluorine.

    N-cyclopentyl-3-(5-(4-methylphenyl)furan-2-yl)propanamide: Contains a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIIFQQGAGVOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.